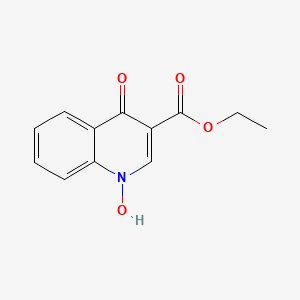![molecular formula C18H31NO2 B14246773 6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole CAS No. 474801-03-1](/img/structure/B14246773.png)
6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of both dioxino and pyrrole rings in its structure makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole involves several steps, typically starting with the preparation of the pyrrole ring followed by the introduction of the dioxino moiety. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrrole ring through cyclization of appropriate precursors.
Alkylation: Introduction of the dodecyl group via alkylation reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole can be compared with other similar compounds, such as:
6-Benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole: Similar structure but with a benzyl group instead of a dodecyl group.
6-Ethyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole: Contains an ethyl group instead of a dodecyl group.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which may differ significantly from those of its analogs.
Propriétés
Numéro CAS |
474801-03-1 |
|---|---|
Formule moléculaire |
C18H31NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
6-dodecyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-19-15-17-18(16-19)21-14-13-20-17/h15-16H,2-14H2,1H3 |
Clé InChI |
PDKJCODTKNRISL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C=C2C(=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


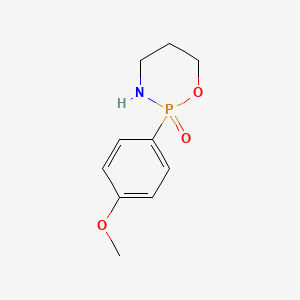
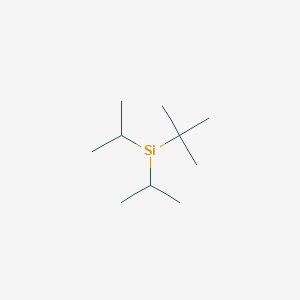
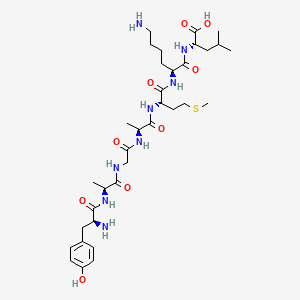

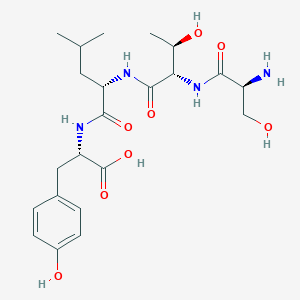
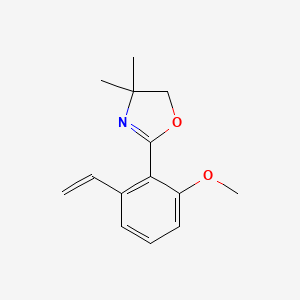
methanone](/img/structure/B14246750.png)
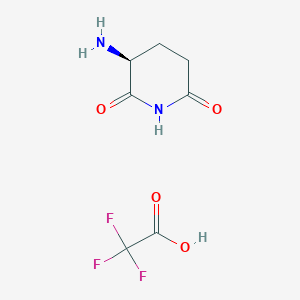

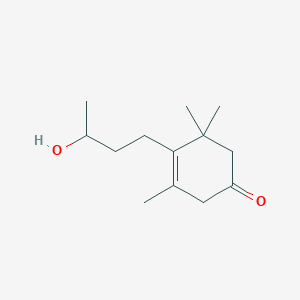
![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)

![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
